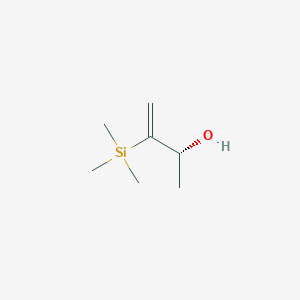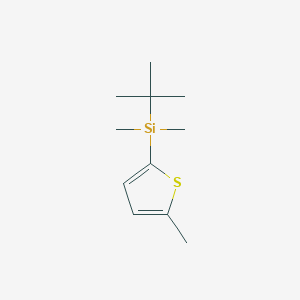![molecular formula C26H17N5 B12554699 3-[4-(9H-Carbazol-9-YL)butyl]benzene-1,2,4,5-tetracarbonitrile CAS No. 143255-97-4](/img/structure/B12554699.png)
3-[4-(9H-Carbazol-9-YL)butyl]benzene-1,2,4,5-tetracarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(9H-Carbazol-9-YL)butyl]benzene-1,2,4,5-tetracarbonitrile is an organic compound that has garnered significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). This compound is known for its excellent thermal stability, high glass transition temperature, and efficient hole-transporting properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(9H-Carbazol-9-YL)butyl]benzene-1,2,4,5-tetracarbonitrile typically involves Suzuki coupling reactions. This method uses commercially available starting materials such as 9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acid and various aryl halide derivatives. The reaction conditions often include the use of palladium catalysts and bases like potassium carbonate in an organic solvent such as toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the Suzuki coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors could be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[4-(9H-Carbazol-9-YL)butyl]benzene-1,2,4,5-tetracarbonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbazole derivatives.
Scientific Research Applications
3-[4-(9H-Carbazol-9-YL)butyl]benzene-1,2,4,5-tetracarbonitrile has several scientific research applications:
Organic Electronics: Used as a hole-transporting material in OLEDs, enhancing device efficiency and stability.
Photocatalysis: Acts as a photocatalyst in various organic transformations, including C-H activation and cross-coupling reactions.
Material Science: Employed in the development of new materials with unique electronic properties for use in sensors and photovoltaic devices.
Mechanism of Action
The mechanism by which 3-[4-(9H-Carbazol-9-YL)butyl]benzene-1,2,4,5-tetracarbonitrile exerts its effects primarily involves its ability to transport holes efficiently. The carbazole moiety acts as an electron donor, while the tetracarbonitrile groups serve as electron acceptors. This donor-acceptor interaction facilitates charge transfer and enhances the compound’s electronic properties .
Comparison with Similar Compounds
Similar Compounds
1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN): Known for its use in photocatalysis and organic electronics.
2,3,4,5,6-pentakis(3,6-di-tert-butyl-9H-carbazol-9-yl)benzonitrile (5TCzBN): Used in TADF-OLED devices with high efficiency.
4-(9H-Carbazol-9-yl)triphenylamine derivatives: Employed as hole-transporting materials in OLEDs.
Uniqueness
3-[4-(9H-Carbazol-9-YL)butyl]benzene-1,2,4,5-tetracarbonitrile stands out due to its unique combination of high thermal stability, efficient hole-transporting properties, and versatility in various chemical reactions. Its ability to act as both a donor and acceptor makes it particularly valuable in the field of organic electronics .
Properties
CAS No. |
143255-97-4 |
|---|---|
Molecular Formula |
C26H17N5 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
3-(4-carbazol-9-ylbutyl)benzene-1,2,4,5-tetracarbonitrile |
InChI |
InChI=1S/C26H17N5/c27-14-18-13-19(15-28)24(17-30)20(23(18)16-29)7-5-6-12-31-25-10-3-1-8-21(25)22-9-2-4-11-26(22)31/h1-4,8-11,13H,5-7,12H2 |
InChI Key |
WTIANLJHFLRELO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCC4=C(C(=CC(=C4C#N)C#N)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


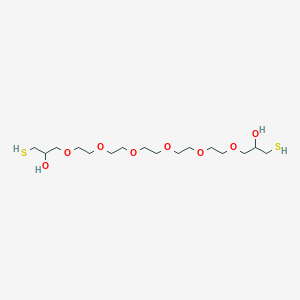
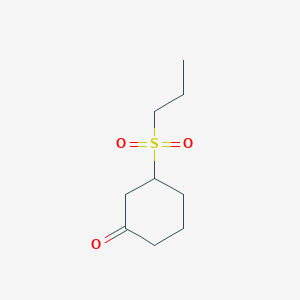

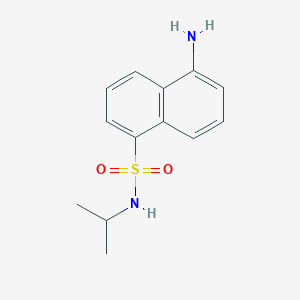
![1-[Bis(2-hydroxyethyl)amino]-4,4,5,5,6,6,6-heptafluorohexan-2-OL](/img/structure/B12554635.png)
![1-Fluoro-4-[4-(4-propylphenyl)buta-1,3-diyn-1-yl]benzene](/img/structure/B12554636.png)

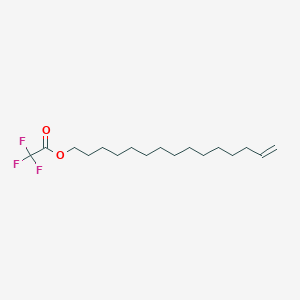
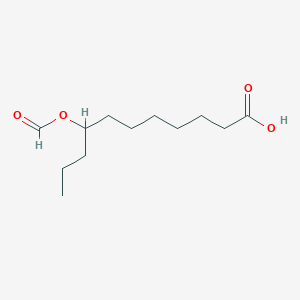
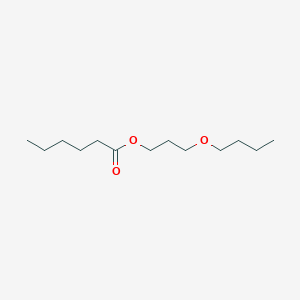

![6-{[(2-Hydroxyethyl)amino]methylidene}-2-{(E)-[(2-hydroxyethyl)imino]methyl}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B12554673.png)
